molecular formula C23H24N4O3 B11196569 N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide

N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide

Cat. No.: B11196569
M. Wt: 404.5 g/mol
InChI Key: NEKDKILJFLNJTC-UHFFFAOYSA-N
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Description

N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a piperazine ring, followed by the introduction of the methoxyphenyl group. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and piperazine. The reaction conditions often involve refluxing in solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .

Scientific Research Applications

N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide is unique due to its combination of a quinoline core, piperazine ring, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]quinolin-8-yl]acetamide

InChI

InChI=1S/C23H24N4O3/c1-16(28)25-21-5-3-4-19-20(10-11-24-22(19)21)23(29)27-14-12-26(13-15-27)17-6-8-18(30-2)9-7-17/h3-11H,12-15H2,1-2H3,(H,25,28)

InChI Key

NEKDKILJFLNJTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C(C=CN=C21)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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